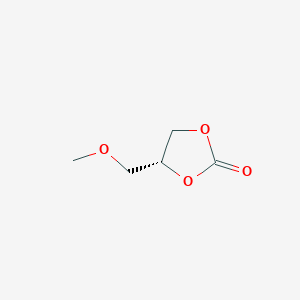

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Description

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one (CAS: 185836-34-4) is a chiral cyclic carbonate derivative with the molecular formula C₅H₈O₄ and a molecular weight of 132.12 g/mol . It is characterized by a methoxymethyl group (-CH₂-O-CH₃) at the 4-position of the 1,3-dioxolan-2-one ring. This compound is primarily utilized in research settings as a synthetic intermediate or chiral building block, particularly in pharmaceutical and materials chemistry. It is commercially available with a purity ≥98% and requires storage at room temperature (RT) away from moisture .

Properties

IUPAC Name |

(4R)-4-(methoxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSGQMOSYDHNHO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547245 | |

| Record name | (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185836-34-4 | |

| Record name | (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(methoxymethyl)-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via In Vivo Formulation and Stock Solutions

According to data from GlpBio, the compound is often prepared as stock solutions for biological applications, which involves dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous media to achieve desired molar concentrations for in vivo studies. The preparation method emphasizes:

- Accurate weighing of the compound (1 mg, 5 mg, 10 mg) and calculation of solvent volumes to achieve specific molarities (1 mM, 5 mM, 10 mM).

- Sequential addition of solvents with thorough mixing and clarification at each step to ensure a clear solution.

- Use of physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.

Table 1: Stock Solution Preparation for (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

| Molarity | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 7.5689 | 37.8444 | 75.6888 |

| 5 mM | 1.5138 | 7.5689 | 15.1378 |

| 10 mM | 0.7569 | 3.7844 | 7.5689 |

This method is primarily for solution preparation rather than synthesis but is critical for applications requiring precise dosing and formulation of the compound.

Though direct synthetic routes for this compound are not extensively detailed in the literature, related carbonylation methods provide insight into possible preparation strategies, especially involving carbon dioxide fixation and carbonyl group introduction.

Recent advances in "in-loop" carbon-11 ([11C]) CO2 fixation have demonstrated efficient synthesis of cyclic carbonates and carbamates via incorporation of CO2 under mild conditions. This approach uses strong organic bases (e.g., BEMP) to reversibly fix CO2, followed by cyclization and alkylation steps to form carbonyl-containing heterocycles with high radiochemical yields and purity.

Key findings from the "in-loop" CO2 fixation method include:

- Use of a stainless steel loop reactor for trapping and reacting [11C]CO2 with amines and bases in solvents like DMF or MeCN.

- High trapping efficiency (>99%) and radiochemical yields (up to 91%) for carbamate and cyclic carbonate products.

- Optimization of reagent concentrations, solvent choice, and reaction conditions to maximize yield and selectivity.

- Application in synthesizing radiolabeled cyclic carbonates analogous to this compound, suggesting potential synthetic routes involving CO2 fixation and subsequent methoxymethylation.

Table 2: Optimization of "In-Loop" [11C]CO2 Fixation Reaction

| Entry | Benzylamine (μmol) | Trapped [11C]CO2 (%) | Radiochemical Yield (%) | Solvent |

|---|---|---|---|---|

| 1 | 4.6 | >99 | 98 ± 1 | DMF |

| 5 | 0.3 | >99 | 83 ± 2 | DMF |

| 7 | 0.3 | >99 | 91 | MeCN |

These data demonstrate the importance of reagent stoichiometry and solvent choice in the efficient preparation of cyclic carbonate derivatives.

Summary of Preparation Methodology

Based on the available data and related synthetic methodologies, the preparation of this compound can be summarized as follows:

- Starting Materials: Chiral diols or protected diols, carbonyl sources (e.g., CO2 or phosgene equivalents), and methoxymethylating agents.

- Cyclization Step: Formation of the 1,3-dioxolan-2-one ring via reaction of diols with carbonyl reagents under controlled conditions.

- Methoxymethylation: Introduction of the methoxymethyl group through selective alkylation, often using methylating agents such as iodomethane.

- Chiral Control: Use of enantioselective catalysts or chiral starting materials to obtain the (R)-enantiomer.

- Formulation: Preparation of stock solutions in solvents like DMSO and corn oil for biological applications, ensuring clarity and stability.

Research Findings and Practical Notes

- The clarity of solutions during formulation is critical and must be confirmed before proceeding with solvent additions.

- Physical methods such as vortexing or ultrasound can enhance dissolution.

- Solvent choice impacts reaction efficiency and product yield, with DMF and MeCN being preferred in carbonylation steps.

- Radiolabeling techniques using CO2 fixation provide a model for efficient cyclic carbonate synthesis, potentially adaptable for this compound preparation.

- The use of strong organic bases like BEMP facilitates CO2 fixation and subsequent ring formation.

Chemical Reactions Analysis

Aminolysis Reactions

This compound undergoes nucleophilic ring-opening reactions with amines, a key pathway for synthesizing hydroxyurethane derivatives. In a catalytic aminolysis study :

| Reactant | Catalyst | Conditions | Conversion Rate | Products Formed |

|---|---|---|---|---|

| Cyclohexyl amine | Cyclohexyl thiourea | 25°C, 1 hour | 68% | Hydroxyurethane isomers A/B |

Mechanistic Insights :

-

The reaction proceeds via a thiourea-catalyzed nucleophilic attack at the carbonyl carbon, leading to ring-opening.

-

Stereochemical outcomes show retention of configuration at the methoxymethyl-substituted carbon .

-

NMR analysis confirmed the formation of two diastereomers due to the chiral center’s influence .

Hydrolysis

Though not directly tested, hydrolysis data for structurally similar 4-methyl-1,3-dioxolan-2-one provide insights:

| Condition | Half-Life (in vitro) | Hydrolysis Products |

|---|---|---|

| Phosphate buffer (pH 7) | 24 hours (30% yield) | Propylene glycol derivatives |

| Rat blood | 0.7 minutes | Rapid enzymatic hydrolysis |

Implications :

-

The methoxymethyl variant is expected to hydrolyze faster than non-substituted analogs due to steric and electronic factors.

-

Enzymatic hydrolysis in biological systems likely produces methoxypropanediol and CO₂ .

Catalytic Transformations

In CO₂ fixation reactions, cyclic carbonates like this compound serve as intermediates. Key findings include:

Scientific Research Applications

®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in asymmetric synthesis and as a precursor for the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.

Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals, polymers, and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chirality plays a crucial role in its binding affinity and selectivity towards these targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Glycerol Carbonate (4-Hydroxymethyl-1,3-dioxolan-2-one)

- Structure : Hydroxymethyl (-CH₂-OH) substituent at the 4-position.

- Molecular Formula : C₄H₆O₄ (MW: 118.09 g/mol).

- Synthesis : Produced via transesterification of glycerol with carbonates or CO₂ fixation .

- Applications : Widely used as a green solvent, polymer precursor (e.g., polyurethanes), and electrolyte additive .

- Comparison : Unlike the methoxymethyl derivative, glycerol carbonate’s hydroxyl group enhances hydrophilicity and reactivity in polycondensation reactions .

4-(Chloromethyl)-1,3-dioxolan-2-one

- Structure : Chloromethyl (-CH₂-Cl) substituent.

- Molecular Formula : C₄H₅ClO₃ (MW: 136.53 g/mol).

- Synthesis : Generated via CO₂ fixation to epichlorohydrin using catalysts like DBU or deep eutectic solvents (DES) .

- Applications : Intermediate in organic synthesis; the chlorine atom enables nucleophilic substitution reactions for further functionalization .

- Comparison : The electronegative chlorine increases polarity compared to the methoxymethyl analogue, impacting solubility and reactivity.

4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate, (R)-Enantiomer)

- Structure : Methyl (-CH₃) substituent (CAS: 16606-55-6).

- Molecular Formula : C₄H₆O₃ (MW: 102.09 g/mol).

- Synthesis : Cyclic carbonate of 1,2-propanediol, often synthesized via CO₂ cycloaddition to propylene oxide .

- Applications : Polar aprotic solvent in batteries, cosmetics, and polymer processing .

- Comparison : The smaller methyl group reduces steric hindrance and molecular weight, enhancing volatility (boiling point: 240°C) compared to the methoxymethyl derivative .

4-(Butoxymethyl)-1,3-dioxolan-2-one (3e) and 4-(Phenoxymethyl)-1,3-dioxolan-2-one (3f)

- Structures: Butoxymethyl (-CH₂-O-C₄H₉) and phenoxymethyl (-CH₂-O-C₆H₅) groups.

- Synthesis : Derived from epoxide precursors via CO₂ fixation .

- Applications: Specialty solvents or intermediates; the phenoxymethyl group introduces aromaticity, enabling π-π interactions in materials science .

- Comparison: Longer alkoxy chains (e.g., butoxy) increase lipophilicity, whereas phenoxymethyl derivatives exhibit UV absorbance due to the aromatic ring .

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

- Structure : Enantiomer of the (R)-form (CAS: 135682-18-7).

- Properties : Identical molecular formula and weight but opposite optical rotation.

- Comparison : Chirality affects interactions in asymmetric synthesis or biological systems. For example, the (S)-enantiomer may exhibit different binding affinities in chiral environments .

Comparative Data Table

Key Research Findings

Chirality Matters : The (R)- and (S)-enantiomers of 4-(methoxymethyl)-1,3-dioxolan-2-one are critical in asymmetric catalysis, where their stereochemistry dictates reaction outcomes .

Reactivity Trends : Chloromethyl and bromomethyl derivatives (e.g., 4-(chloromethyl)-1,3-dioxolan-2-one) show higher electrophilicity, enabling nucleophilic substitutions, whereas methoxymethyl groups enhance stability under basic conditions .

Industrial Relevance : Glycerol carbonate and propylene carbonate are industrially scalable, while methoxymethyl derivatives remain niche due to specialized synthetic routes .

Biological Activity

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral compound belonging to the dioxolane family, characterized by its five-membered cyclic ether structure containing two oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry.

- Molecular Formula : C6H10O3

- Appearance : Colorless to nearly colorless liquid

- Chirality : (R)-(+)

The chiral nature of this compound significantly influences its biological interactions, particularly in targeting specific sites on proteins.

1. Proteomics Applications

This compound is utilized in proteomics for the alkylation of cysteine residues in proteins. This modification is essential for studying protein structure and function, as it allows researchers to explore protein-protein interactions and post-translational modifications. The specific chirality of this compound enhances its selectivity for cysteine residues, making it a valuable tool in biochemical research .

2. Antiviral Properties

Research indicates that this compound exhibits antiviral activity against certain viral strains. Its structural similarity to other dioxolanes suggests that it may share common mechanisms of action with these compounds, potentially enhancing its efficacy in biological systems .

3. Antimicrobial Activity

The compound has been investigated for its antibacterial and antifungal properties. A study on various dioxolane derivatives demonstrated that many compounds showed significant antifungal activity against Candida albicans and antibacterial activity against several strains including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications to the methoxymethyl group can alter the interaction profiles and biological activities of these compounds .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar dioxolanes:

| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) | Notable Features |

|---|---|---|---|

| This compound | TBD | TBD | Chiral specificity enhances activity |

| 4-Chloromethyl-1,3-dioxolan-2-one | TBD | 625–1250 against S. aureus | Contains chlorine affecting reactivity |

| 4-Methoxycarbonyl-1,3-dioxolan-2-one | TBD | TBD | Features a carbonyl group altering activity |

| 4-(Phenylmethyl)-1,3-dioxolan-2-one | TBD | TBD | Increased lipophilicity due to aromatic substitution |

Case Studies and Research Findings

A series of studies have highlighted the biological significance of this compound:

- Study on Antifungal Activity : In a comparative study of various dioxolane derivatives, this compound was found to exhibit significant antifungal activity against C. albicans, with MIC values comparable to established antifungal agents .

- Antibacterial Screening : The compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential use in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one, and how do reaction conditions impact enantiomeric purity?

Methodological Answer: The synthesis typically involves cyclization of epoxide precursors with CO₂ under catalytic conditions. For example, organocatalytic continuous flow methods using Lewis acids (e.g., TiCl₄) or base catalysts (e.g., KOH) enable stereoselective formation of the dioxolanone ring . Key factors include:

- Temperature : Lower temperatures (0–25°C) favor higher enantiomeric excess (e.e.) by reducing racemization.

- Catalyst : Chiral catalysts like (R)-BINOL derivatives enhance stereocontrol, achieving e.e. >90% .

- CO₂ Pressure : Optimized pressure (1–5 bar) balances reaction rate and byproduct suppression .

Table 1: Comparison of Synthetic Methods

| Catalyst | Temperature (°C) | e.e. (%) | Yield (%) | Reference |

|---|---|---|---|---|

| TiCl₄/KOH | 25 | 85 | 78 | |

| Chiral BINOL | 0 | 92 | 65 | |

| Continuous Flow | 20 | 88 | 82 |

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the dioxolanone carbonyl (δ ~155 ppm in ¹³C NMR) and methoxymethyl protons (δ ~3.3–3.5 ppm in ¹H NMR). Stereochemical assignment relies on splitting patterns; the (R)-configuration shows distinct coupling in the methoxymethyl group .

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol eluents resolves enantiomers, validating e.e. .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. How does the methoxymethyl group influence reactivity compared to hydroxymethyl or chloromethyl analogs?

Methodological Answer: The methoxymethyl group enhances electron density at the carbonate ring due to the electron-donating methoxy group, accelerating nucleophilic ring-opening reactions (e.g., with amines or alcohols) compared to chloromethyl derivatives (electron-withdrawing) . However, steric hindrance from the methoxy group reduces reactivity toward bulky nucleophiles. Comparative studies show:

- Ring-Opening Rate : Methoxymethyl > Hydroxymethyl > Chloromethyl in amine-mediated reactions .

- Polymerization : The hydroxymethyl analog undergoes faster ring-opening polymerization due to hydrogen bonding, whereas the methoxymethyl derivative requires stronger initiators (e.g., DBU) .

Advanced Research Questions

Q. What strategies enable controlled ring-opening polymerization (ROP) of this compound for biodegradable polymers?

Methodological Answer: ROP is achieved via:

- Anionic Initiation : Using tert-butoxide or zwitterionic catalysts to control molecular weight (Đ <1.2) .

- Block Copolymer Design : Sequential addition with lactides or caprolactones enhances thermal stability (Tg ~50–80°C) .

- End-Group Functionalization : Methoxymethyl termini allow post-polymerization modifications (e.g., click chemistry) .

Challenges : Competing transesterification at high temperatures (>100°C) requires precise temperature control .

Q. How do mechanistic pathways differ between homogeneous and heterogeneous catalytic synthesis?

Methodological Answer:

- Homogeneous Catalysts (e.g., TiCl₄): Proceed via a Lewis acid-mediated epoxide activation , enabling rapid CO₂ insertion but requiring rigorous purification to remove metal residues .

- Heterogeneous Catalysts (e.g., MgO/SiO₂): Operate through surface-bound intermediates , reducing side reactions but suffering from lower turnover frequency (TOF) .

Data Contradiction : Homogeneous methods report higher yields (70–80%) but lower stereoselectivity under non-chiral conditions, whereas heterogeneous systems achieve moderate yields (50–60%) with better thermal stability .

Q. Has this compound been evaluated as an electrolyte additive in high-voltage lithium batteries?

Methodological Answer: While not directly studied, structurally similar fluorinated carbonates (e.g., 4-(trifluoromethyl)-1,3-dioxolan-2-one) demonstrate:

- Solid Electrolyte Interphase (SEI) Stabilization : Fluorine groups suppress Li dendrite growth, enhancing cycle life .

- Oxidative Stability : Methoxymethyl derivatives may improve anodic stability (>4.5 V vs. Li/Li⁺) compared to ethylene carbonate .

Challenges : Hydrolytic instability of the methoxy group in moisture-rich environments necessitates anhydrous battery assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.